1-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine
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Overview
Description
1-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural properties and versatile applications . The compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and combinatorial library design .
Mechanism of Action
Target of Action
The primary target of the compound 5-Isopropyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine is the AMP-activated protein kinase (AMPK) . AMPK is an evolutionarily conserved energy sensor that plays a crucial role in cell growth, proliferation, survival, and metabolic regulation .
Mode of Action
5-Isopropyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine, also known as Compound C or Dorsomorphin, interacts with its target AMPK by inhibiting its activity . This inhibition results in changes in the cellular metabolic processes controlled by AMPK .
Biochemical Pathways
The inhibition of AMPK by 5-Isopropyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine affects several biochemical pathways. It impacts the mTOR and acetyl CoA carboxylase pathways, which are essential for protein and lipid synthesis, respectively . This ensures that cells maintain essential nutrients and energy during metabolic crisis .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
The action of 5-Isopropyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine results in multiple cellular effects. It has been shown to reduce cell viability by inhibiting proliferation and inducing cell death . It also activates the calpain/cathepsin pathway, inhibits AKT, mTORC1/C2, induces cell-cycle block at G2-M, and triggers necroptosis and autophagy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrazole derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can enhance the yield and purity of the compound while reducing the reaction time and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions can vary depending on the desired product. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may produce deoxygenated derivatives .
Scientific Research Applications
1-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its potential biological activities, the compound is being investigated for its use in drug discovery and development.
Industry: The compound’s unique properties make it valuable for developing new materials with specific photophysical properties.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- 6-[4-(2-Piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine
Uniqueness
What sets 1-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine apart from these similar compounds is its specific structural features and the resulting unique properties. For example, the presence of the isopropyl and phenyl groups can influence its reactivity and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
3-phenyl-7-piperidin-1-yl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-15(2)18-13-19(23-11-7-4-8-12-23)24-20(22-18)17(14-21-24)16-9-5-3-6-10-16/h3,5-6,9-10,13-15H,4,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSVORPWDUVTDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)N3CCCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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